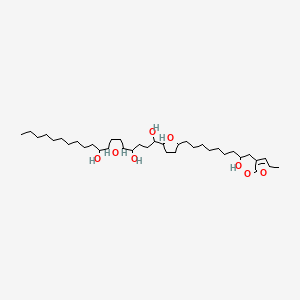

Bullatalicin

Descripción

Propiedades

Número CAS |

152323-84-7 |

|---|---|

Fórmula molecular |

C37H66O8 |

Peso molecular |

638.9 g/mol |

Nombre IUPAC |

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |

Clave InChI |

HKMBLJVHVBJAIH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

SMILES canónico |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

melting_point |

107-109°C |

Descripción física |

Solid |

Sinónimos |

bullatalicin |

Origen del producto |

United States |

Foundational & Exploratory

Bullatalicin: A Deep Dive into its Origins, Bioactivity, and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bullatalicin is a potent annonaceous acetogenin, a class of naturally occurring polyketides isolated from the Annonaceae family of plants. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, particularly their cytotoxic effects against a range of human tumor cell lines. This technical guide provides a comprehensive overview of the origin, isolation, and biological activity of this compound, with a focus on its mechanism of action as a powerful inhibitor of mitochondrial complex I. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Origin and Isolation of this compound

This compound was first isolated from the bark of Annona bullata, a plant indigenous to the tropical regions of the Americas. The isolation and characterization of this novel bioactive acetogenin were first reported by Hui and colleagues in 1989. The process of isolating this compound is a multi-step procedure that involves extraction, fractionation, and chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a detailed description of the methodology employed for the isolation of this compound from the bark of Annona bullata.

1. Plant Material Collection and Preparation:

-

The bark of Annona bullata is collected and air-dried to reduce moisture content.

-

The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered bark is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically carried out over several days to ensure the complete extraction of bioactive compounds.

-

The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanolic extract is suspended in a mixture of methanol and water (9:1 v/v) and partitioned against hexane to remove nonpolar constituents such as fats and waxes.

-

The methanolic layer is then diluted with water to a concentration of 7:3 (v/v) methanol:water and partitioned against chloroform. The chloroform fraction, which contains the acetogenins, is collected.

4. Brine Shrimp Lethality Assay-Guided Fractionation:

-

The cytotoxic activity of the fractions is monitored using the brine shrimp lethality assay to guide the purification process. Fractions exhibiting high toxicity are selected for further purification.

5. Column Chromatography:

-

The active chloroform fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with the addition of acetone and methanol.

-

Fractions are collected and tested for their bioactivity.

6. High-Performance Liquid Chromatography (HPLC):

-

The active fractions from column chromatography are further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

7. Structure Elucidation:

-

The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C NMR

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antitumor activities against a variety of human cancer cell lines. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[1]

Inhibition of Mitochondrial Complex I

Mitochondrial Complex I is a crucial enzyme in the respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis. By binding to Complex I, this compound disrupts this electron flow, leading to a cascade of downstream effects:

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain severely impairs the cell's ability to produce ATP, the primary energy currency. Cancer cells, with their high metabolic rates, are particularly vulnerable to ATP depletion.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I can lead to the leakage of electrons and the subsequent formation of superoxide radicals and other reactive oxygen species. Elevated ROS levels can induce oxidative stress, damaging cellular components such as DNA, proteins, and lipids.

Induction of Apoptosis

The inhibition of mitochondrial function and the resulting cellular stress ultimately trigger programmed cell death, or apoptosis, in cancer cells. The apoptotic pathway induced by this compound is multifaceted and can proceed through both caspase-dependent and -independent mechanisms.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS and the disruption of the mitochondrial membrane potential can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including:

-

Cytochrome c: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase that, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

-

Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.

-

Smac/DIABLO: These proteins inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.

-

The dual action of this compound, targeting both energy production and inducing apoptosis, makes it a highly effective and potent antitumor agent.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A-549 | Lung Carcinoma | 1.2 x 10⁻¹ |

| MCF-7 | Breast Adenocarcinoma | 2.5 x 10⁻² |

| HT-29 | Colon Adenocarcinoma | < 10⁻⁶ |

| PANC-1 | Pancreatic Carcinoma | 1.5 x 10⁻⁵ |

| PC-3 | Prostate Adenocarcinoma | 3.8 x 10⁻⁴ |

| OVCAR-3 | Ovarian Adenocarcinoma | 7.2 x 10⁻⁶ |

Note: The potency of this compound can be exceptionally high, with some studies reporting ED50 values as low as 10⁻⁷ mcg/ml for certain human tumor cell lines.[2]

Experimental Protocols: Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (dissolved in DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide).

-

96-well microtiter plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the key events in the signaling pathway of apoptosis induced by this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Isolation and Cytotoxicity Testing of this compound

The following diagram outlines the general experimental workflow from the plant source to the determination of cytotoxic activity.

Caption: Experimental workflow for this compound isolation and testing.

References

A Technical Guide to the Discovery and Isolation of Bullatalicin from Annona bullata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of bullatalicin, a potent bioactive acetogenin derived from the plant Annona bullata. This document details the cytotoxic effects of this compound and related compounds, outlines a representative experimental protocol for its isolation, and illustrates the key signaling pathway associated with its mechanism of action.

Introduction

Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic, antitumor, and pesticidal activities. This compound, a novel acetogenin with two nonadjacent tetrahydrofuran rings, was first isolated from the bark of Annona bullata.[1] It has demonstrated potent and selective cytotoxic activities against various human tumor cell lines.[1] This guide serves as a technical resource for researchers and professionals in drug development interested in the isolation and study of this promising natural product.

Quantitative Bioactivity Data

The cytotoxic activity of this compound and its more potent analogue, bullatacin, also isolated from Annona bullata, has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data on their potent bioactivity.

Table 1: Cytotoxicity of this compound

| Compound | Effective Dose (ED₅₀) | Reference |

| This compound | As low as 10⁻⁷ µg/mL | [1] |

Table 2: Cytotoxicity of Bullatacin

| Compound | Cell Line | Effective Dose (ED₅₀) | Reference |

| Bullatacin | Human Tumor Cell Lines | As low as 10⁻¹² - 10⁻¹⁵ µg/mL | [2] |

Experimental Protocols

While the original literature provides a general overview of the isolation of this compound, a detailed, step-by-step protocol is not explicitly outlined. The following is a representative experimental protocol for the bioactivity-guided fractionation and isolation of Annonaceous acetogenins from Annona species, based on established methodologies for similar compounds.[3][4]

Plant Material and Extraction

-

Plant Material: The bark of Annona bullata is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is exhaustively extracted with 95% ethanol at room temperature. The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract.

Bioactivity-Guided Fractionation

The initial screening and subsequent fractionation are guided by a brine shrimp lethality test (BSLT), a simple and rapid bioassay for detecting cytotoxic compounds.

-

Solvent Partitioning: The crude ethanol extract is partitioned between solvents of varying polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Brine Shrimp Lethality Test: Each fraction is tested for its lethality against brine shrimp (Artemia salina) larvae. The most active fractions are selected for further purification.

Chromatographic Isolation

The active fractions are subjected to a series of chromatographic separations to isolate the pure acetogenins.

-

Open Column Chromatography:

-

Stationary Phase: Silica gel (60-200 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing more polar solvents such as ethyl acetate and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) and BSLT to identify those containing the target compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 80% methanol in water and increasing to 100% methanol over 30 minutes.

-

Detection: UV detection at 220 nm.

-

Purification: The fractions corresponding to the peaks of interest are collected, and the solvent is evaporated to yield the purified acetogenin.

-

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Mechanism of Action

Annonaceous acetogenins, including this compound, exert their potent cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][6][7][8][9] This inhibition disrupts cellular energy production and induces apoptosis.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental and Isolation Workflow

The overall workflow for the discovery and isolation of this compound from Annona bullata is a systematic process involving extraction, bioassay-guided fractionation, and chromatographic purification.

Figure 2: Bioactivity-guided isolation workflow for this compound.

Conclusion

This compound, a bioactive acetogenin from Annona bullata, demonstrates significant potential as a cytotoxic agent. Its mechanism of action, involving the inhibition of mitochondrial Complex I, provides a clear target for further investigation and drug development. The experimental protocols outlined in this guide, though representative, offer a solid foundation for the isolation and purification of this compound and other related Annonaceous acetogenins. Further research into the specific cytotoxic profile of this compound against a broader range of cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Bullatacin and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Dynamic binding of acetogenin-type inhibitors to mitochondrial complex I revealed by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. mdpi.com [mdpi.com]

Unraveling the Cytotoxic Secrets of Bullatalicin: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Bullatalicin, a potent annonaceous acetogenin with significant antitumor potential. This whitepaper details the molecular pathways through which this compound induces cancer cell death, presenting a wealth of quantitative data, detailed experimental protocols, and novel visual representations of its cellular effects.

This compound has emerged as a promising candidate in cancer chemotherapy due to its ability to overcome multidrug resistance. This guide elucidates its primary mode of action: the induction of apoptosis through the mitochondrial-dependent pathway. The process is initiated by the generation of reactive oxygen species (ROS), leading to a cascade of events including the disruption of the mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.

A key focus of this technical guide is the presentation of robust quantitative data. The cytotoxic effects of this compound across various cancer cell lines are summarized in detailed tables, providing a clear comparison of its potency. For instance, in colon cancer cell lines, this compound has demonstrated significant efficacy, with IC50 values of approximately 10 nM in SW480 cells and 7 nM in HT-29 cells[1][2].

Beyond its apoptotic effects, this guide explores the role of this compound in inducing immunogenic cell death (ICD) in colon cancer cells. This process is characterized by the surface exposure of calreticulin (CRT) and heat shock protein 90 (HSP90), and the release of damage-associated molecular patterns (DAMPs) such as ATP and high-mobility group box 1 (HMGB1)[1]. This suggests that this compound may not only directly kill cancer cells but also stimulate an antitumor immune response.

To facilitate reproducibility and further research, this whitepaper provides detailed experimental protocols for key assays. These include methodologies for assessing cytotoxicity, quantifying apoptosis through flow cytometry, and performing western blot analysis to detect key apoptotic proteins.

This in-depth guide serves as a critical resource for the scientific community, providing the foundational knowledge necessary to advance the development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| SW480 | Colon Cancer | ~10 nM | [1][2] |

| HT-29 | Colon Cancer | ~7 nM | [1][2] |

Table 2: Quantitative Effects of this compound on Apoptosis and Immunogenic Cell Death Markers

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| SW480 | 10 nM this compound (1h) | ATP Release | Significant upregulation of intracellular and extracellular ATP | [1] |

| HT-29 | 10 nM this compound (1h) | ATP Release | Significant upregulation of intracellular and extracellular ATP | [1] |

| SW480 | 10 nM this compound (6h) | Calreticulin (CRT) and HSP90 surface exposure | Significant accumulation on the cell membrane | [1] |

| HT-29 | 10 nM this compound (6h) | Calreticulin (CRT) and HSP90 surface exposure | Significant accumulation on the cell membrane | [1] |

| SW480 | 10 nM this compound (36h) | HMGB1, HSP70, and HSP90 release | Significant release into conditioned media | [1] |

| HT-29 | 10 nM this compound (36h) | HMGB1, HSP70, and HSP90 release | Significant release into conditioned media | [1] |

| SW480 | 10 nM this compound | Upregulation of ER Stress Markers | Significant increase in mRNA expression of calnexin and CHOP | [1] |

| HT-29 | 10 nM this compound | Upregulation of ER Stress Markers | Significant increase in mRNA expression of calnexin and CHOP | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (CCK-8)

-

Cell Seeding: Plate SW480 and HT-29 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed SW480 and HT-29 cells and treat with 10 nM this compound for the desired time points.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Cytochrome c, Caspases, and ICD Markers

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer to extract total protein. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, CRT, HSP90, HMGB1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Seeding and Treatment: Culture cells on glass coverslips and treat with various concentrations of this compound.

-

Staining: Incubate the cells with a fluorescent probe such as JC-1 or TMRE at 37°C. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Imaging: Visualize the fluorescence using a fluorescence microscope.

-

Quantification: Quantify the red and green fluorescence intensity to determine the ratio, which is indicative of the mitochondrial membrane potential.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.

Caption: this compound-induced mitochondrial-dependent apoptosis pathway.

Caption: this compound-induced immunogenic cell death (ICD) pathway.

Caption: Experimental workflow for apoptosis detection by flow cytometry.

References

Bullatalicin: A Technical Guide to its Function as a Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatalicin, a member of the annonaceous acetogenins, has garnered significant attention for its potent cytotoxic and antitumor properties. A primary mechanism underlying its bioactivity is the targeted inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This disruption of cellular respiration leads to a cascade of events, culminating in apoptotic cell death. This technical guide provides a comprehensive overview of this compound's role as a mitochondrial complex I inhibitor, detailing its quantitative inhibitory effects, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its close analog, bullatacin, has been quantified in various experimental systems. While specific IC50 values for this compound on isolated mitochondrial complex I are not extensively reported in the literature, the data for bullatacin and the broader class of annonaceous acetogenins provide a strong indication of its high potency.

| Compound | System | Parameter | Value | Reference |

| Bullatacin | KB (human oral cancer) cells | IC50 (Cytotoxicity) | 2.5 ± 1.2 nmol/L | [1] |

| Bullatacin | KBv200 (multidrug-resistant) cells | IC50 (Cytotoxicity) | 2.7 ± 1.3 nmol/L | [1] |

| Bullatacin | SW480 (colon cancer) cells | IC50 (Cytotoxicity) | ~10 nM | [2][3] |

| Bullatacin | HT-29 (colon cancer) cells | IC50 (Cytotoxicity) | ~7 nM | [2][3] |

| Annonaceous Acetogenins | Bovine heart mitochondria | IC50 (Complex I Inhibition) | Low nanomolar range | [4] |

| Bullatacin | Bovine heart submitochondrial particles | Inhibitory Concentration | 20 nM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a mitochondrial complex I inhibitor.

Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This assay spectrophotometrically measures the activity of complex I by monitoring the oxidation of NADH.

Principle: Complex I catalyzes the transfer of electrons from NADH to a ubiquinone analog, such as decylubiquinone. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay Buffer: 10 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 2 mM KCN, 5 µM antimycin A, pH 7.4

-

NADH solution (e.g., 200 µM in assay buffer)

-

Decylubiquinone (e.g., 100 µM)

-

This compound or Bullatacin (various concentrations)

-

Rotenone (a known complex I inhibitor, for positive control)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare isolated mitochondria or SMPs from a suitable source (e.g., bovine heart, cultured cells).

-

Determine the protein concentration of the mitochondrial/SMP preparation.

-

In a cuvette or microplate well, add the assay buffer and the mitochondrial/SMP suspension (e.g., 0.1 mg/mL protein).

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 15 minutes).

-

Add decylubiquinone to the mixture.

-

Initiate the reaction by adding NADH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

To determine the specific complex I-inhibitory activity of this compound, subtract the rate of NADH oxidation in the presence of a saturating concentration of rotenone.

Mitochondrial Respiration (Oxygen Consumption Rate) Assay

This assay measures the effect of this compound on the rate of oxygen consumption by intact cells or isolated mitochondria, providing a functional readout of electron transport chain activity.

Principle: Cellular respiration consumes oxygen as the final electron acceptor in the electron transport chain. Inhibitors of the electron transport chain, such as this compound, will decrease the oxygen consumption rate (OCR). High-resolution respirometry platforms (e.g., Seahorse XF Analyzer) allow for the real-time measurement of OCR and the sequential addition of different mitochondrial inhibitors.

Materials:

-

Cultured cells or isolated mitochondria

-

Seahorse XF Analyzer or other oxygen electrode system

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound or Bullatacin (various concentrations)

-

Mitochondrial stress test compounds:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer.

-

Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.

-

The instrument will measure the basal OCR.

-

Sequentially inject this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A, with OCR measurements taken after each injection.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Apoptosis Assays

A suite of assays is used to determine if cell death induced by this compound occurs via apoptosis.

Principle: Apoptotic cells exhibit characteristic changes in nuclear morphology, including chromatin condensation and nuclear fragmentation. Hoechst 33258 is a fluorescent dye that binds to DNA and allows for the visualization of these changes.

Procedure:

-

Treat cells with this compound for the desired time.

-

Collect and wash the cells with PBS.

-

Fix the cells with paraformaldehyde (e.g., 4% in PBS).

-

Stain the cells with a solution of Hoechst 33258.

-

Visualize the cells under a fluorescence microscope and score the percentage of cells with apoptotic nuclear morphology.

Principle: Apoptosis involves the activation of a cascade of proteins. Western blotting can be used to detect the cleavage of caspases (e.g., caspase-3, -9), the cleavage of PARP, and the release of cytochrome c from the mitochondria into the cytosol.

Procedure:

-

Treat cells with this compound.

-

For cytochrome c release, fractionate the cells to separate the cytosolic and mitochondrial fractions.

-

For other proteins, prepare whole-cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cleaved PARP, and cytochrome c.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

Principle: Inhibition of mitochondrial complex I can lead to a decrease in ΔΨm and an increase in ROS production. These can be measured using fluorescent probes.

Procedure for ΔΨm (using TMRM or TMRE):

-

Treat cells with this compound.

-

Load the cells with a fluorescent dye such as TMRM or TMRE, which accumulates in mitochondria in a membrane potential-dependent manner.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Procedure for ROS (using H2DCF-DA or MitoSOX):

-

Treat cells with this compound.

-

Load the cells with a ROS-sensitive fluorescent dye such as H2DCF-DA (for general cellular ROS) or MitoSOX Red (for mitochondrial superoxide).

-

Measure the increase in fluorescence, which is proportional to the level of ROS, using a fluorescence microscope, plate reader, or flow cytometer.

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial complex I by this compound initiates a signaling cascade that leads to apoptosis. The following diagrams, in DOT language, illustrate these pathways and the workflows of the key experiments.

This compound-Induced Apoptotic Signaling Pathway

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Assessing Mitochondrial Complex I Inhibition

Caption: Workflow for mitochondrial complex I inhibition assay.

Experimental Workflow for Cellular Respiration Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activity of Annonaceous Acetogenins: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic mechanisms, experimental evaluation, and therapeutic potential of Annonaceous acetogenins for researchers, scientists, and drug development professionals.

Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have garnered significant attention in the scientific community for their potent biological activities, particularly their cytotoxic and antitumor properties.[1][2] These compounds have demonstrated remarkable efficacy against a wide range of cancer cell lines, including multidrug-resistant varieties.[3][4] This technical guide provides a comprehensive overview of the core biological activities of Annonaceous acetogenins, with a focus on their mechanism of action, quantitative data on their cytotoxicity, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism underlying the profound biological effects of Annonaceous acetogenins is their potent inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase).[5][6][7] This enzyme complex is a critical component of the electron transport chain, responsible for generating the proton gradient that drives ATP synthesis. By binding to complex I, acetogenins disrupt the flow of electrons, leading to a cascade of downstream effects that are particularly detrimental to cancer cells, which have a high energy demand.[8][9]

The inhibition of complex I by Annonaceous acetogenins results in a significant reduction in intracellular ATP levels. This energy depletion triggers a cellular crisis, leading to the activation of apoptotic pathways and ultimately, programmed cell death.[10][11]

Apoptotic Signaling Pathway

Annonaceous acetogenins induce apoptosis primarily through the intrinsic mitochondrial pathway. The inhibition of complex I leads to the destabilization of the mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.

A key event is the activation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are upregulated, while the expression of anti-apoptotic members such as Bcl-2 and Bcl-xL is often suppressed.[12][13][14] This shift in the Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.[14][15]

Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[15][16] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[14]

Caption: Signaling pathway of Annonaceous acetogenin-induced apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of various Annonaceous acetogenins has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity, often in the nanomolar to low micromolar range. A summary of representative IC50 values is presented in the table below.

| Acetogenin | Cancer Cell Line | IC50 Value | Reference |

| Bullatacin | MCF-7 (Breast) | <10⁻¹² µg/mL | [17] |

| A-549 (Lung) | <10⁻¹² µg/mL | [17] | |

| HeLa (Cervical) | 1.74 ± 0.34 µM | [18] | |

| HepG2 (Liver) | 1.42 ± 0.14 µM | [18] | |

| Annonacin | HT-29 (Colon) | <10⁻¹² µg/mL | [17] |

| ECC-1 (Endometrial) | 4.62 µg/mL | [19] | |

| HEC-1A (Endometrial) | 4.75 µg/mL | [19] | |

| Squamocin | HeLa (Cervical) | 1.99 ± 0.49 µM | [18] |

| HepG2 (Liver) | 0.93 ± 0.079 µM | [18] | |

| Asimicin | HT-29 (Colon) | 3.3x10⁻¹¹ µg/mL | [17] |

| Gigantecin | MCF-7 (Breast) | 4.1x10⁻⁹ µg/mL | [17] |

| AA005 (mimic) | HCT116 (Colon) | ~0.1 µM | [10] |

| HT29 (Colon) | ~0.2 µM | [10] |

Experimental Protocols

Bioassay-Guided Isolation of Annonaceous Acetogenins

A common strategy for isolating bioactive acetogenins from plant material is bioassay-guided fractionation. This process involves a stepwise separation of the crude extract, with each fraction being tested for its biological activity to guide the subsequent purification steps.

Caption: Workflow for bioassay-guided isolation of Annonaceous acetogenins.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][20]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Annonaceous acetogenin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][21]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the Annonaceous acetogenin. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][22]

Materials:

-

Treated and control cells

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Procedure:

-

Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add reaction buffer containing DTT and the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.

Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.[3][5]

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH solution

-

Ubiquinone analogue (e.g., decylubiquinone)

-

Rotenone (a known complex I inhibitor, for control)

-

Annonaceous acetogenin solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the ubiquinone analogue.

-

Mitochondria Addition: Add a known amount of isolated mitochondria or submitochondrial particles.

-

Inhibitor Addition: Add the Annonaceous acetogenin at the desired concentration. For a control, use rotenone.

-

Reaction Initiation: Initiate the reaction by adding NADH.

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the percentage of inhibition caused by the acetogenin compared to the control.

Conclusion

Annonaceous acetogenins represent a promising class of natural products with potent anticancer activity. Their unique mechanism of action, centered on the inhibition of mitochondrial complex I, provides a compelling rationale for their further investigation and development as therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the biological activities of these fascinating molecules and to unlock their full therapeutic potential. Further research into structure-activity relationships, in vivo efficacy, and potential synergistic combinations with existing chemotherapeutics is warranted to advance these compounds towards clinical applications.

References

- 1. oatext.com [oatext.com]

- 2. caasjk.com [caasjk.com]

- 3. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 6. researchgate.net [researchgate.net]

- 7. biochemjournal.com [biochemjournal.com]

- 8. ijcrcps.com [ijcrcps.com]

- 9. Mucoxin (Acetogenin) Induce Expression of Pro-Apoptosis Proteins, Bax and P53, in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. POLARITY GUIDED EXTRACTION AND CHROMATOGRAPHIC IDENTIFICATION OF ACETOGENINS FROM Annona glabra L. LEAVES [agris.fao.org]

- 13. Annonaceous acetogenins mimic AA005 targets mitochondrial trifunctional enzyme alpha subunit to treat obesity in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

cytotoxic effects of Bullatalicin on cancer cell lines

An In-Depth Technical Guide on the Cytotoxic Effects of Bullatalicin on Cancer Cell Lines

Introduction

This compound, an annonaceous acetogenin, has demonstrated significant potential as a potent antitumor agent.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This compound's mode of action primarily involves the induction of apoptosis and, in certain cancer types, the triggering of immunogenic cell death (ICD) through various signaling pathways.[2][3]

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) or effective dose (ED50) values and the extent of apoptosis induction.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / ED50 Value | Citation |

| 2.2.15 | Human Hepatocarcinoma | Not Specified | 7.8 ± 2.5 nM (ED50) | [4] |

| SW480 | Human Colon Cancer | CCK-8 | ~10 nM | [2][5] |

| HT-29 | Human Colon Cancer | CCK-8 | ~7 nM | [2][5] |

| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Not Specified | Effective Cytotoxicity | [6] |

| KBv200 | Multidrug-Resistant Epidermoid Carcinoma | Not Specified | Apoptosis at 5-20 nM | [3] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Treatment | Observation | Citation |

| 2.2.15 | Human Hepatocarcinoma | Time- and dose-dependent | Significant apoptosis detected by Annexin V/PI staining. | [4][7] |

| SW480 | Human Colon Cancer | 10 nM | Time-dependent increase in apoptosis. | [2][5] |

| HT-29 | Human Colon Cancer | 10 nM | Time-dependent increase in apoptosis. | [2][5] |

| KBv200 | Multidrug-Resistant Epidermoid Carcinoma | 5, 10, 20 nM for 48h | Concentration-dependent increase in apoptosis. | [3] |

Experimental Protocols

This section details the key methodologies employed in the cited research to evaluate the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell proliferation.

-

Principle : Colorimetric assays that measure the metabolic activity of viable cells. A reduction in color intensity indicates decreased cell viability.

-

Protocol (MTT/MTS/CCK-8) :

-

Cell Seeding : Seed cancer cells (e.g., SW480, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition : Add the respective reagent (MTT, MTS, or CCK-8) to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Data Acquisition : Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.[2][5]

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

-

Protocol :

-

Cell Culture and Treatment : Culture cells (e.g., 2.2.15, SW480) and treat with this compound for the desired time.

-

Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The cell populations are quantified: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[2][4]

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound, such as those in apoptosis and endoplasmic reticulum stress.

-

Principle : Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Protocol :

-

Protein Extraction : Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Calreticulin, CHOP) overnight at 4°C.[2][3]

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][3]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular signaling pathways modulated by this compound.

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Caption: Mitochondria-dependent apoptosis pathway induced by this compound.[3]

Caption: ER Stress and Immunogenic Cell Death (ICD) pathway by this compound.[2]

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects through multiple, and sometimes cell-type specific, signaling pathways.

Inhibition of Mitochondrial Complex I and Induction of Apoptosis

A primary mechanism of action for this compound, as with other annonaceous acetogenins, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1] This inhibition leads to a cascade of events culminating in apoptosis, particularly observed in multidrug-resistant cells.[3]

-

ATP Depletion : Inhibition of Complex I disrupts cellular energy metabolism, leading to a significant depletion of ATP.[6] This is particularly effective against multidrug-resistant (MDR) cancer cells that often rely on ATP-dependent efflux pumps.[6]

-

Oxidative Stress : This process triggers an increase in reactive oxygen species (ROS).[3]

-

Mitochondrial Depolarization : The rise in ROS leads to a decrease in the mitochondrial membrane potential (ΔΨm).[3]

-

Caspase Activation : The compromised mitochondrial membrane releases cytochrome c into the cytosol, which activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of critical cellular substrates like PARP and ultimately, apoptotic cell death.[3]

Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)

In colon cancer cell lines such as SW480 and HT-29, this compound has been shown to induce a specialized form of apoptosis known as immunogenic cell death (ICD) by activating the endoplasmic reticulum stress (ERS) pathway.[2]

-

ERS Activation : this compound treatment leads to the upregulation of ERS markers like calnexin and CHOP.[2]

-

DAMPs Exposure and Release : The activation of the ERS signaling pathway results in the cell surface exposure and extracellular release of Damage-Associated Molecular Patterns (DAMPs). Key DAMPs modulated by this compound include:

-

Calreticulin (CRT) : Translocates to the cell surface, acting as a potent "eat-me" signal for phagocytes.[2]

-

ATP : Secreted into the extracellular space, serving as a "find-me" signal to attract immune cells.[2][8]

-

High-Mobility Group Box 1 (HMGB1) and Heat Shock Proteins (HSP70/90) : Released from late apoptotic cells, these molecules act as danger signals to stimulate an immune response.[2]

-

-

Enhanced Phagocytosis : The surface exposure of CRT significantly promotes the phagocytosis of tumor cells by macrophages, a critical step in initiating an antitumor immune response.[2]

Modulation of Cyclic Nucleotides

In human hepatoma 2.2.15 cells, this compound-induced apoptosis is associated with a reduction in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[7] The decrease in these second messengers appears to be a crucial step in the apoptotic pathway in this specific cell type, as agents that elevate cAMP and cGMP levels were able to inhibit the apoptosis induced by this compound.[7]

Conclusion

This compound is a natural compound with potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines, including those with multidrug resistance. Its mechanisms of action are multifaceted, involving the disruption of mitochondrial function, induction of the intrinsic apoptosis pathway, and, notably, the activation of endoplasmic reticulum stress leading to immunogenic cell death. The low nanomolar concentrations at which this compound is effective highlight its potential for further investigation and development as a novel cancer therapeutic. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this promising antitumor agent.

References

- 1. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bullatacin, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Preliminary Investigation of Bullatalicin Bioactivity: A Technical Guide

Introduction: Bullatalicin, a novel Annonaceous acetogenin, has been identified as a potent bioactive compound with significant cytotoxic activities against various human tumor cell lines[1]. As a member of the acetogenin family, its primary mechanism is linked to the disruption of mitochondrial function, a critical pathway in cancer cell metabolism[2]. This technical guide provides an in-depth overview of the preliminary investigations into this compound's bioactivity, focusing on its mechanism of action, quantitative effects on cancer cells, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research by scientists and drug development professionals.

Core Mechanism of Action

This compound and its analogues exert their potent cytotoxic effects primarily through the inhibition of the mitochondrial electron transport chain[2]. The specific target is Complex I (NADH: ubiquinone oxidoreductase), a crucial enzyme in cellular respiration[2][3].

Key consequences of Complex I inhibition include:

-

ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a significant drop in intracellular ATP levels. This energy depletion is particularly detrimental to cancer cells, which have high energy demands[4].

-

Upregulation of Reactive Oxygen Species (ROS): Disruption of electron flow in the mitochondria leads to an increase in the production of ROS[4][5]. Elevated ROS levels induce oxidative stress, which can damage cellular components and trigger programmed cell death (apoptosis)[5].

This mode of action offers a distinct advantage in oncology, as it can effectively target multidrug-resistant (MDR) tumors that rely on ATP-dependent mechanisms to expel chemotherapeutic agents[4].

Quantitative Bioactivity Data

The cytotoxicity of this compound and its closely related analogue, Bullatacin, has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is a key metric of potency[6][7].

Table 1: Cytotoxicity of this compound/Bullatacin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Citation |

| KB | Human Epidermoid Carcinoma | IC₅₀ | 2.5 ± 1.2 nmol/L | [4] |

| KBv200 (MDR) | Human Epidermoid Carcinoma | IC₅₀ | 2.7 ± 1.3 nmol/L | [4] |

| 2.2.15 | Human Hepatocarcinoma | ED₅₀ | 7.8 ± 2.5 nM | [8] |

| OC-194 | Human Ovarian Epithelial | ED₅₀ | 10⁻⁷ µg/ml | [9] |

| OVCAR-3 (Cisplatin-Resistant) | Human Ovarian Epithelial | ED₅₀ | 4 µg/ml | [9] |

Table 2: Induction of Apoptosis by Bullatacin in KB and KBv200 Cells

Data represents the percentage of Annexin V-positive cells after 48 hours of treatment, as determined by flow cytometry.

| Concentration | % Apoptotic Cells (KB) | % Apoptotic Cells (KBv200) | Citation |

| Control | 1.8% | 1.5% | [4] |

| 5 nmol/L | 11.4% | 12.9% | [4] |

| 10 nmol/L | 23.0% | 24.9% | [4] |

| 20 nmol/L | 48.1% | 46.5% | [4] |

Key Signaling Pathways Modulated by this compound

This compound triggers cancer cell death by modulating several critical signaling pathways, primarily leading to apoptosis and immunogenic cell death.

Mitochondrial-Dependent Apoptosis Pathway

The primary cytotoxic effect of this compound is the induction of apoptosis through the intrinsic, or mitochondrial-dependent, pathway[5]. This cascade is initiated by the compound's direct effect on mitochondria. Bullatacin treatment leads to an upregulation of ROS, a decrease in the mitochondrial membrane potential (ΔΨm), and the subsequent release of cytochrome c from the mitochondria[5]. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis[5].

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Immunogenic Cell Death (ICD) Pathway

Recent studies have shown that Bullatacin can induce immunogenic cell death (ICD) in colon cancer cells[10]. This is a specialized form of apoptosis that activates an adaptive immune response against tumor cells. Bullatacin treatment triggers endoplasmic reticulum (ER) stress, which causes the translocation of ER-resident chaperones like calreticulin (CRT) and heat shock protein 90 (HSP90) to the cell surface[10]. These proteins act as "eat-me" signals, promoting the phagocytosis of dying cancer cells by antigen-presenting cells (APCs) like macrophages[10]. Additionally, Bullatacin induces the pre-apoptotic release of ATP, which serves as a "find-me" signal to recruit immune cells[10].

Caption: Immunogenic cell death (ICD) pathway initiated by this compound.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of bioactivity[11]. The following are detailed methodologies for key experiments used in the investigation of this compound.

General Experimental Workflow

A typical workflow for assessing the bioactivity of a natural compound like this compound involves cell culture, treatment, incubation, and subsequent analysis using various assays to measure cytotoxicity, apoptosis, and specific cellular responses.

Caption: General experimental workflow for this compound bioactivity screening.

Cell Culture and Maintenance

-

Cell Lines: The human epidermoid carcinoma cell line KB and its vincristine-selected multidrug-resistant derivative KBv200 are suitable models[4].

-

Culture Medium: Cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4].

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere containing 5% CO₂[4].

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases[4].

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with medium containing various concentrations of this compound. Include untreated wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C[4].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using a non-linear regression model[6].

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[4].

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours)[4].

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic[4].

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, PARP, Bcl-2, Bak) overnight at 4°C[4].

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin. | Semantic Scholar [semanticscholar.org]

- 4. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IC50 Calculator | AAT Bioquest [aatbio.com]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bullatacin--in vivo and in vitro experience in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Annonaceous acetogenins are a class of potent bioactive compounds isolated from plants of the Annonaceae family. Among these, Bullatacin has emerged as a promising candidate for anticancer drug development due to its remarkable cytotoxicity against a wide range of cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of Bullatacin and its related compounds, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of acetogenin-based therapeutics.

Chemical Structure and Related Compounds

Annonaceous acetogenins are characterized by a long aliphatic chain, typically C35 or C37, with one or more tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1] Bullatacin is a C37 acetogenin featuring an adjacent bis-tetrahydrofuran ring system.[2] The general structure of acetogenins can be broadly categorized based on the number and arrangement of their THF rings: mono-THF, adjacent bis-THF, and non-adjacent bis-THF.[3]

Table 2.1: Structure and Classification of Bullatacin and Related Acetogenins

| Compound | Class | Key Structural Features |

| Bullatacin | Adjacent Bis-THF | C37, adjacent bis-tetrahydrofuran rings.[2] |

| Annonacin | Mono-THF | C35, single tetrahydrofuran ring.[4] |

| Squamocin | Adjacent Bis-THF | C37, adjacent bis-tetrahydrofuran rings.[5] |

| Uvaricin | Adjacent Bis-THF | C37, adjacent bis-tetrahydrofuran rings. |

| Gigantecin | Non-adjacent Bis-THF | C35, non-adjacent bis-tetrahydrofuran rings.[6] |

| Annosquamin B | Mono-THF | C35, single tetrahydrofuran ring.[7] |

| Annosquatin B | Non-adjacent Bis-THF | C37, non-adjacent bis-tetrahydrofuran rings.[7] |

Mechanism of Action

The primary mechanism of action for Bullatacin and related acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts cellular energy production, leading to a depletion of ATP, which is particularly detrimental to cancer cells with high energy demands.[8] The subsequent cellular stress triggers two primary signaling pathways culminating in apoptosis: the mitochondrial-dependent pathway and the endoplasmic reticulum stress pathway.

Mitochondrial-Dependent Apoptosis

Inhibition of Complex I by Bullatacin leads to an increase in the production of reactive oxygen species (ROS).[9] Elevated ROS levels cause mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.[9]

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Bullatacin can also induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6.[11] Activation of these sensors leads to downstream signaling events, including the phosphorylation of eIF2α (by PERK), splicing of XBP1 mRNA (by IRE1α), and cleavage of ATF6.[12][13] Prolonged ER stress results in the upregulation of the pro-apoptotic transcription factor CHOP, which contributes to the execution of apoptosis.[14]

Quantitative Biological Data

The cytotoxic and antitumor activities of Bullatacin and related acetogenins have been extensively evaluated in numerous studies. The following tables summarize key quantitative data.

Table 4.1: In Vitro Cytotoxicity (IC50) of Bullatacin and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 |

| Bullatacin | MCF-7/Adr | Breast (Multidrug-Resistant) | 3.8 x 10⁻⁹ µg/mL |

| A549 | Lung | 10⁻⁴ - 10⁻⁵ times more potent than doxorubicin[5] | |

| MCF-7 | Breast | 10⁻⁴ - 10⁻⁵ times more potent than doxorubicin[5] | |

| 2.2.15 | Hepatocarcinoma | 7.8 ± 2.5 nM[15] | |

| AA005 (Bullatacin Mimic) | HCT116 | Colon | ~0.01 µM |

| HT29 | Colon | ~0.02 µM | |

| LOVO | Colon | ~0.01 µM | |

| Squadiolin A | MDA-MB-231 | Breast | 0.63 µM[2] |

| Squadiolin B | MDA-MB-231 | Breast | 0.28 µM[2] |

| Squafosacin B | HepG2 | Hepatoma | 0.71 µM[2] |

| Hep 3B | Hepatoma | 0.72 µM[2] | |

| MCF-7 | Breast | 0.96 µM[2] | |

| Annonacin | PC-3 | Prostate | Viability reduced by 96.9% at 20 µg/ml |

| Bullacin B | MCF-7 | Breast | ~1,000,000 times more potent than adriamycin[16] |

Table 4.2: In Vivo Antitumor Activity of Bullatacin and Related Compounds

| Compound | Tumor Model | Dosage | Route | Tumor Growth Inhibition |

| Bullatacin | S180 Xenografts | 15 µg/kg | - | 65.8%[17] |

| HepS Xenografts | 15 µg/kg | - | 63.4%[17] | |

| H22 Hepatoma | 25 and 50 µg/kg (5 doses) | i.p. | ~61%[7] | |

| L1210 Murine Leukemia | - | - | 300 times more effective than taxol[5] | |

| Annosquamin B | H22 Hepatoma | 25, 50, 100 µg/kg (10 doses) | i.p. | 53.7% (max)[7] |

| Annosquatin B | H22 Hepatoma | 25, 50, 100 µg/kg (10 doses) | i.p. | 58.7% (max)[7] |

| Ethyl acetate extract (rich in Bullatacin) | Hepatocellular tumors in mice | - | - | 69.55%[3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Bullatacin and its analogs.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of Bullatacin and its analogs on cancer cell lines and to calculate the IC50 value.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Bullatacin or related compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of Bullatacin or its analogs for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-